molecular formula C21H21N5O B2557656 1-Phenyl-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea CAS No. 1020975-22-7

1-Phenyl-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea

Cat. No.: B2557656
CAS No.: 1020975-22-7
M. Wt: 359.433
InChI Key: JPJKXGAUPHHBEL-UHFFFAOYSA-N
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Description

1-Phenyl-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea is a complex organic compound that features a unique combination of a pyrrolidine ring, a pyridazine ring, and a phenylurea moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea typically involves multiple steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with the pyridazine ring.

    Coupling with Phenylurea: The final step involves coupling the pyridazine-pyrrolidine intermediate with phenylurea under appropriate conditions, such as using a coupling reagent like carbodiimide.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

1-Phenyl-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, such as pyrrolidine-2-one and pyrrolidine-2,5-diones.

    Pyridazine Derivatives: Compounds containing the pyridazine ring, such as pyridazinone and its derivatives.

Uniqueness

1-Phenyl-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea is unique due to its combination of the pyrrolidine and pyridazine rings with a phenylurea moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-phenyl-3-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O/c27-21(22-17-8-2-1-3-9-17)23-18-10-6-7-16(15-18)19-11-12-20(25-24-19)26-13-4-5-14-26/h1-3,6-12,15H,4-5,13-14H2,(H2,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPJKXGAUPHHBEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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